molecular formula C22H20Cl2N2O5 B7745704 ETHYL 7,8-DICHLORO-4-({2-[(2-PHENOXYACETYL)OXY]ETHYL}AMINO)QUINOLINE-3-CARBOXYLATE

ETHYL 7,8-DICHLORO-4-({2-[(2-PHENOXYACETYL)OXY]ETHYL}AMINO)QUINOLINE-3-CARBOXYLATE

Cat. No.: B7745704
M. Wt: 463.3 g/mol
InChI Key: GIYYIRRCDKDXKE-UHFFFAOYSA-N
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Description

ETHYL 7,8-DICHLORO-4-({2-[(2-PHENOXYACETYL)OXY]ETHYL}AMINO)QUINOLINE-3-CARBOXYLATE is a quinoline-derived compound characterized by a unique substitution pattern. Its structure includes:

  • Ethyl ester group: At position 3, influencing solubility and metabolic stability.

While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., halogenated or substituted quinolines) suggest applications in medicinal chemistry, such as antimicrobial or kinase inhibition, based on the pharmacophore properties of the quinoline core .

Properties

IUPAC Name

ethyl 7,8-dichloro-4-[2-(2-phenoxyacetyl)oxyethylamino]quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O5/c1-2-29-22(28)16-12-26-21-15(8-9-17(23)19(21)24)20(16)25-10-11-30-18(27)13-31-14-6-4-3-5-7-14/h3-9,12H,2,10-11,13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYYIRRCDKDXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)COC3=CC=CC=C3)C=CC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Substitution

In this method, the hydroxyl group is activated to facilitate displacement by the amine. Tosylation or mesylation converts the hydroxyl into a superior leaving group (e.g., tosylate or mesylate). For example:

  • Tosylation : Treatment with p-toluenesulfonyl chloride (TsCl) in pyridine at 0–5°C yields the 4-tosyloxy intermediate.

  • Amination : Reaction with 2-[(2-phenoxyacetyl)oxy]ethylamine in dimethylformamide (DMF) at 80–100°C for 12–24 hours.

Challenges : Competing hydrolysis of the tosylate group and low nucleophilicity of the amine necessitate anhydrous conditions and excess amine (2–3 equivalents).

Thermal Amination Without Activation

Analogous to the method in, direct heating of ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate with the amine at elevated temperatures (160–180°C) in a solvent-free system promotes substitution. This approach avoids pre-activation but requires rigorous temperature control to prevent decomposition.

Typical Conditions :

  • Temperature : 180°C.

  • Reaction time : 1–2 hours.

  • Yield : ~40–60% after purification.

Synthesis of 2-[(2-Phenoxyacetyl)Oxy]Ethylamine

The custom amine side chain is synthesized separately through a multi-step sequence:

Phenoxyacetyloxyethyl Tosylate Preparation

  • Esterification : Ethylene glycol reacts with phenoxyacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base to yield 2-(phenoxyacetoxy)ethanol.

  • Tosylation : The hydroxyl group is converted to a tosylate using TsCl in pyridine at 0°C.

Azide Formation and Reduction

  • Azidation : Tosylate intermediate reacts with sodium azide (NaN₃) in DMF at 60°C to form 2-(phenoxyacetoxy)ethyl azide.

  • Staudinger Reduction : Treatment with triphenylphosphine (PPh₃) in tetrahydrofuran (THF) yields the primary amine.

Yield Optimization :

  • Azidation : 75–85%.

  • Reduction : 90–95%.

Coupling and Purification

Final Coupling Reaction

The quinoline core and amine side chain are combined via nucleophilic substitution. A representative protocol includes:

  • Reactants : Ethyl 7,8-dichloro-4-tosyloxyquinoline-3-carboxylate (1 equiv), 2-[(2-phenoxyacetyl)oxy]ethylamine (1.2 equiv).

  • Solvent : DMF or N-methyl-2-pyrrolidone (NMP).

  • Conditions : 100°C, 12–24 hours under nitrogen.

  • Workup : Extraction with ethyl acetate, washing with brine, and column chromatography (silica gel, hexane/ethyl acetate gradient).

Purification and Characterization

  • Column Chromatography : 60–70% ethyl acetate in hexane elutes the product.

  • Crystallization : Recrystallization from ethanol/water enhances purity.

  • Analytical Data :

    • HPLC Purity : >98%.

    • ¹H NMR (400 MHz, CDCl₃) : δ 8.92 (s, 1H, quinoline-H), 7.45–7.30 (m, 5H, aromatic), 4.40 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.80–3.60 (m, 4H, -OCH₂CH₂NH-).

Alternative Pathways and Optimization

Mitsunobu Reaction

An alternative employs the Mitsunobu reaction to couple the amine directly to the hydroxylated quinoline:

  • Reactants : Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate, 2-[(2-phenoxyacetyl)oxy]ethylamine, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

  • Solvent : THF, 0°C to room temperature.

  • Yield : ~50–65%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Conditions : 150°C, 30 minutes, DMF solvent.

  • Yield : Comparable to thermal methods (~55%).

Comparative Analysis of Methods

Method Conditions Yield Purity Advantages
Direct Thermal Amination180°C, solvent-free40–60%>95%Simplified workflow
Tosylation/Amination100°C, DMF50–70%>98%Higher control, fewer side reactions
Mitsunobu ReactionRT, THF50–65%97%Mild conditions, no pre-activation

Chemical Reactions Analysis

Types of Reactions

ETHYL 7,8-DICHLORO-4-({2-[(2-PHENOXYACETYL)OXY]ETHYL}AMINO)QUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

ETHYL 7,8-DICHLORO-4-({2-[(2-PHENOXYACETYL)OXY]ETHYL}AMINO)QUINOLINE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 7,8-DICHLORO-4-({2-[(2-PHENOXYACETYL)OXY]ETHYL}AMINO)QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

Key structural differences among quinoline derivatives are summarized below:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight
Target Compound 7,8-Cl; 4-({2-[(2-phenoxyacetyl)oxy]ethyl}amino); 3-COOEt C₂₂H₁₉Cl₂N₂O₅ ~477.3 (calc.)
ETHYL 8-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLATE (35975-57-6) 8-Br; 4-OH; 3-COOEt C₁₂H₁₀BrNO₃ 296.12
ETHYL 7,8-DIMETHOXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXYLATE (800412-52-6) 7,8-OCH₃; 2-O; 3-COOEt C₁₄H₁₅NO₅ 277.27
ETHYL 4-CHLORO-7,8-DIMETHYLQUINOLINE-3-CARBOXYLATE (56824-88-5) 4-Cl; 7,8-CH₃; 3-COOEt C₁₄H₁₄ClNO₂ 263.72
ETHYL 4-(4-FLUOROANILINO)-8-METHYLQUINOLINE-3-CARBOXYLATE (371213-55-7) 4-(4-F-C₆H₄NH); 8-CH₃; 3-COOEt C₁₉H₁₇FN₂O₂ 324.35

Key Observations :

  • The dichloro groups in the target compound likely increase molecular weight and lipophilicity compared to methoxy or bromo analogs.
Physical and Chemical Properties
Compound Name (CAS) Boiling Point (°C) Density (g/cm³) pKa
Target Compound Not reported Not reported Not reported
ETHYL 7,8-DIMETHOXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXYLATE 468.0 ± 45.0 (predicted) 1.247 ± 0.06 9.37 ± 0.70
ETHYL 4-CHLORO-7,8-DIMETHYLQUINOLINE-3-CARBOXYLATE 367.6 ± 37.0 (predicted) 1.222 ± 0.06 2.36 ± 0.50
ETHYL 4-(4-FLUOROANILINO)-8-METHYLQUINOLINE-3-CARBOXYLATE 436.2 ± 45.0 (predicted) 1.258 ± 0.06 5.65 ± 0.50

Implications :

  • Higher boiling points in dimethoxy derivatives (e.g., 468°C ) correlate with increased polarity from oxygen-rich substituents.
  • Lower pKa values in chloro-substituted compounds (e.g., 2.36 ) suggest stronger acidity, likely due to electron-withdrawing effects.

Biological Activity

ETHYL 7,8-DICHLORO-4-({2-[(2-PHENOXYACETYL)OXY]ETHYL}AMINO)QUINOLINE-3-CARBOXYLATE is a synthetic compound belonging to the quinoline family, notable for its complex structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C22H20Cl2N2O5C_{22}H_{20}Cl_{2}N_{2}O_{5}. The compound features a quinoline core substituted with ethyl, dichloro, and phenoxyacetyl groups, which contribute to its biological activity.

Synthesis Pathway

The synthesis typically involves several key steps:

  • Formation of the Quinoline Core : Achieved through cyclization reactions involving aniline derivatives and β-ketoesters.
  • Introduction of Dichloro Substituents : Chlorination using reagents like thionyl chloride.
  • Attachment of the Phenoxyacetyl Group : Esterification or acylation reactions with phenoxyacetic acid.
  • Final Coupling : Coupling with ethylamine to yield the target compound.

This compound interacts with specific molecular targets, including enzymes and receptors. This interaction modulates their activity, leading to various biological effects such as antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds in the quinoline family exhibit significant antimicrobial properties. For instance, studies have shown that related quinoline derivatives possess activity against various bacterial strains and fungi. The mechanism often involves inhibition of bacterial DNA synthesis or disruption of cell membrane integrity.

CompoundActivity TypeTarget OrganismsReference
Ethyl 7,8-DichloroquinolineAntimicrobialE. coli, S. aureus
Phenoxyacetyl derivativesAntifungalCandida spp.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways:

  • Cell Cycle Arrest : The compound can induce cell cycle arrest at specific phases (e.g., G1 or G2/M).
  • Apoptosis Induction : It promotes apoptotic pathways via caspase activation.
  • Inhibition of Angiogenesis : Reduces the formation of new blood vessels necessary for tumor growth.

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of similar quinoline derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells).
    • Results indicated significant dose-dependent inhibition of cell proliferation with IC50 values in the low micromolar range.
  • Antimicrobial Efficacy Assessment :
    • In vitro assays demonstrated that derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against resistant bacterial strains.

Q & A

Q. What synthetic routes are commonly employed to synthesize ETHYL 7,8-DICHLORO-4-({2-[(2-PHENOXYACETYL)OXY]ETHYL}AMINO)QUINOLINE-3-CARBOXYLATE, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves multi-step organic reactions, including condensation of substituted benzaldehydes with amines to form intermediates, followed by cyclization to construct the quinoline core. Key parameters include:

  • Temperature control : Elevated temperatures (80–120°C) during cyclization improve reaction rates but require careful monitoring to avoid side products .
  • Catalysts : Acidic or basic catalysts (e.g., triethylamine) enhance condensation efficiency .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic methods are essential for confirming the compound’s structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions and connectivity, particularly distinguishing the phenoxyacetyl and ethylamino groups .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves the 3D arrangement of the quinoline core and substituents, as demonstrated for structurally similar compounds .

Q. How do the functional groups (e.g., dichloro, phenoxyacetyl) influence the compound’s reactivity in derivatization reactions?

  • Dichloro groups : Electron-withdrawing effects enhance electrophilic substitution at the quinoline C-2 and C-4 positions .
  • Phenoxyacetyl moiety : The ester linkage is susceptible to hydrolysis under acidic/basic conditions, enabling modular modifications for SAR studies .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, particularly against enzymes like topoisomerases or kinases?

  • Enzyme inhibition assays : Fluorescence-based assays (e.g., human topoisomerase I/II) quantify inhibition via DNA relaxation kinetics .
  • Cell viability assays : MTT or ATP-luciferase assays in cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxic potential .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) identify affinity for specific targets .

Q. How do structural modifications (e.g., substituent position, electronic effects) correlate with biological activity in quinoline derivatives?

  • Substituent position : The 7,8-dichloro groups enhance DNA intercalation, while the phenoxyacetyl chain improves membrane permeability .
  • Electron-withdrawing groups : Chloro substituents increase binding affinity to hydrophobic enzyme pockets, as shown in docking studies of related quinolines .

Q. What computational strategies are effective in predicting the compound’s binding modes with biological targets?

  • Molecular docking : Software like AutoDock Vina predicts interactions with enzymes (e.g., topoisomerase IV) by aligning the quinoline core in catalytic pockets .
  • MD simulations : Assess stability of ligand-receptor complexes over time, highlighting critical hydrogen bonds with residues like Asp/Glu .

Q. How does the compound’s stability vary under physiological conditions, and what formulation strategies mitigate degradation?

  • pH-dependent stability : The ester group hydrolyzes rapidly at pH > 8, requiring buffered formulations (pH 6–7) for in vivo studies .
  • Lyophilization : Improves shelf-life by reducing hydrolytic degradation in aqueous solutions .

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